molecular formula C11H6F3NO B12957549 3-(Trifluoromethyl)quinoline-8-carbaldehyde

3-(Trifluoromethyl)quinoline-8-carbaldehyde

Cat. No.: B12957549
M. Wt: 225.17 g/mol
InChI Key: AJNGKOYCQNHSRS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline-8-carbaldehyde is a fluorinated quinoline derivative. The quinoline ring system, which is the first representative of the family of benzazines bearing one nitrogen atom, is widespread in nature. Fluorinated quinolines are known to exhibit remarkable biological activities and have found applications in medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)quinoline-8-carbaldehyde typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms . Another approach involves the use of organometallic compounds in cross-coupling reactions .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of specialized catalysts to ensure high yields and purity. The Suzuki–Miyaura coupling reaction is one of the most widely applied methods for carbon–carbon bond formation in the production of such compounds .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinoline-8-carbaldehyde undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Scientific Research Applications

3-(Trifluoromethyl)quinoline-8-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline-8-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to antibacterial and antineoplastic effects. The incorporation of a fluorine atom enhances its biological activity and provides unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)quinoline-8-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H6F3NO

Molecular Weight

225.17 g/mol

IUPAC Name

3-(trifluoromethyl)quinoline-8-carbaldehyde

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)9-4-7-2-1-3-8(6-16)10(7)15-5-9/h1-6H

InChI Key

AJNGKOYCQNHSRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C=O)C(F)(F)F

Origin of Product

United States

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